molecular formula C12H13NO2 B1313868 ethyl 2-methyl-1H-indole-5-carboxylate CAS No. 53600-12-7

ethyl 2-methyl-1H-indole-5-carboxylate

Cat. No.: B1313868
CAS No.: 53600-12-7
M. Wt: 203.24 g/mol
InChI Key: YFKMUHCEYGQEJA-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-1H-indole-5-carboxylate is an organic compound belonging to the indole family, which is a significant class of heterocyclic compounds. Indoles are known for their presence in various natural products and pharmaceuticals. This compound features an ethyl ester group at the 5-position and a methyl group at the 2-position of the indole ring, making it a versatile intermediate in organic synthesis.

Biochemical Analysis

Biochemical Properties

Ethyl 2-methyl-1H-indole-5-carboxylate plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, indole derivatives, including this compound, have been shown to inhibit certain kinases and glycine-binding sites . These interactions can lead to the modulation of signaling pathways and cellular processes, making this compound a valuable tool in biochemical research.

Cellular Effects

This compound has been observed to affect various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, indole derivatives have been reported to exhibit antiproliferative effects on human leukemia K562 cells . Additionally, this compound may impact cellular metabolism by altering the activity of key metabolic enzymes and pathways.

Molecular Mechanism

The molecular mechanism of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. This compound can form hydrogen bonds with specific amino acid residues in enzymes, leading to their inhibition or activation . These interactions can result in the modulation of various biochemical pathways, ultimately affecting cellular function and metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The stability and degradation of this compound are crucial factors that influence its long-term effects on cellular function. Studies have shown that indole derivatives can undergo degradation under certain conditions, which may impact their efficacy and activity . Long-term exposure to this compound may also lead to changes in cellular function, including alterations in gene expression and metabolic activity.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, this compound may exhibit therapeutic effects, such as anticancer or antimicrobial activity. At higher doses, it may cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Understanding the dosage effects of this compound is essential for its safe and effective use in biomedical research.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that regulate metabolic flux and metabolite levels. Indole derivatives are known to participate in the metabolism of tryptophan and other amino acids, influencing the production of key metabolites . These interactions can have significant effects on cellular metabolism and overall biochemical function.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. These interactions determine the localization and accumulation of the compound, influencing its activity and function . Understanding the transport and distribution mechanisms of this compound is crucial for optimizing its use in biochemical research and therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is determined by targeting signals and post-translational modifications that direct it to specific compartments or organelles. This localization can affect the compound’s activity and function, influencing its interactions with biomolecules and its overall biochemical effects

Preparation Methods

Synthetic Routes and Reaction Conditions: Ethyl 2-methyl-1H-indole-5-carboxylate can be synthesized through several methods. One common approach involves the Fischer indole synthesis, where phenylhydrazine reacts with ethyl pyruvate under acidic conditions to form the indole ring. Another method includes the cyclization of 2-iodoaniline with ethyl acetoacetate in the presence of a copper catalyst .

Industrial Production Methods: In industrial settings, the synthesis of this compound often employs scalable and cost-effective methods. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity while minimizing waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions: Ethyl 2-methyl-1H-indole-5-carboxylate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol or aldehyde.

    Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the 3-position.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogenating agents like bromine or chlorinating agents under controlled conditions.

Major Products:

    Oxidation: Formation of 2-methyl-1H-indole-5-carboxylic acid.

    Reduction: Formation of 2-methyl-1H-indole-5-methanol.

    Substitution: Formation of halogenated indole derivatives.

Scientific Research Applications

Ethyl 2-methyl-1H-indole-5-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules and natural product analogs.

    Biology: Investigated for its potential as a building block in the synthesis of biologically active compounds.

    Medicine: Explored for its role in the development of new pharmaceuticals, particularly in anticancer and antimicrobial research.

    Industry: Utilized in the production of dyes, pigments, and agrochemicals.

Comparison with Similar Compounds

    Ethyl 5-hydroxy-2-methyl-1H-indole-3-carboxylate: Another indole derivative with a hydroxyl group at the 5-position.

    Ethyl 2-methylindole-3-carboxylate: Similar structure but with the carboxylate group at the 3-position.

    Ethyl 5-methylindole-2-carboxylate: Features a methyl group at the 5-position and carboxylate at the 2-position.

Uniqueness: Ethyl 2-methyl-1H-indole-5-carboxylate is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Its versatility as a synthetic intermediate and potential in various research fields make it a valuable compound in organic chemistry.

Properties

IUPAC Name

ethyl 2-methyl-1H-indole-5-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13NO2/c1-3-15-12(14)9-4-5-11-10(7-9)6-8(2)13-11/h4-7,13H,3H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKMUHCEYGQEJA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC2=C(C=C1)NC(=C2)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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